molecular formula C11H8ClNO3 B1370698 Methyl 5-(3-chlorophenyl)oxazole-4-carboxylate CAS No. 89204-92-2

Methyl 5-(3-chlorophenyl)oxazole-4-carboxylate

Cat. No. B1370698
CAS RN: 89204-92-2
M. Wt: 237.64 g/mol
InChI Key: PSEFUIFASINPKU-UHFFFAOYSA-N
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Description

Methyl 5-(3-chlorophenyl)oxazole-4-carboxylate is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. The compound is a member of the oxazole family and has been synthesized using various methods.

Scientific Research Applications

  • Anticancer and Antimicrobial Agents : A study by Katariya et al. (2021) synthesized novel biologically potent heterocyclic compounds, including oxazole derivatives, and found them effective against cancer cell lines and pathogenic strains, showing potential as anticancer and antimicrobial agents (Katariya, Vennapu, & Shah, 2021).

  • Photochemistry and Spectroscopy : Research by Lopes et al. (2011) on methyl 4-chloro-5-phenylisoxazole-3-carboxylate, a compound structurally related to Methyl 5-(3-chlorophenyl)oxazole-4-carboxylate, highlighted its photophysical properties and potential for spectroscopic studies (Lopes, Nunes, Gómez-Zavaglia, Pinho e Melo, & Fausto, 2011).

  • Corrosion Inhibition : El aoufir et al. (2020) investigated thiazole-4-carboxylates, similar to oxazole derivatives, for their corrosion inhibiting properties on mild steel in acidic environments, showcasing their industrial applications (El aoufir et al., 2020).

  • Brain-Derived Neurotrophic Factor Inducers : A study by Maekawa et al. (2003) on oxazole derivatives demonstrated their efficacy in increasing brain-derived neurotrophic factor production in human neuroblastoma cells, indicating potential therapeutic applications (Maekawa et al., 2003).

  • Synthesis and Transformation for Antimicrobial Agents : Research in 2020 explored the design and synthesis of pyrrole derivatives incorporating oxazole fragments, which demonstrated potential as new antimicrobial agents (Biointerface Research in Applied Chemistry, 2020).

  • Fluorescent Probes and Photophysical Properties : Ferreira et al. (2010) studied the photophysical properties of oxazole-4-carboxylates, suggesting their application as fluorescent probes in various fields (Ferreira, Castanheira, Monteiro, Pereira, & Vilaça, 2010).

properties

IUPAC Name

methyl 5-(3-chlorophenyl)-1,3-oxazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClNO3/c1-15-11(14)9-10(16-6-13-9)7-3-2-4-8(12)5-7/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSEFUIFASINPKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(OC=N1)C2=CC(=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20650086
Record name Methyl 5-(3-chlorophenyl)-1,3-oxazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20650086
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

89204-92-2
Record name Methyl 5-(3-chlorophenyl)-4-oxazolecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=89204-92-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 5-(3-chlorophenyl)-1,3-oxazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20650086
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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